molecular formula C19H16N2 B5847401 1-METHYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE

1-METHYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE

Cat. No.: B5847401
M. Wt: 272.3 g/mol
InChI Key: BEDFLTZNUXBMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE is a complex organic compound with the molecular formula C19H16N2. This compound is part of the benzimidazole family, known for its diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 1-METHYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE typically involves the reaction of 1-naphthylmethylamine with 1-methyl-1H-benzimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-METHYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the desired reaction .

Scientific Research Applications

1-METHYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-METHYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-METHYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE can be compared with other similar compounds such as:

Properties

IUPAC Name

1-methyl-2-(naphthalen-1-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-21-18-12-5-4-11-17(18)20-19(21)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDFLTZNUXBMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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